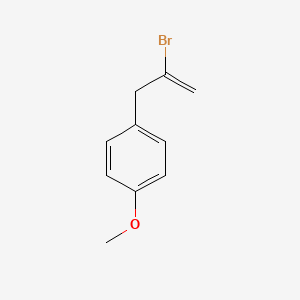

2-Bromo-3-(4-methoxyphenyl)-1-propene

Description

Structural Significance within Halogenated Alkenes and Aryl Ethers

The structure of 2-Bromo-3-(4-methoxyphenyl)-1-propene is characterized by the presence of a bromine atom attached to a carbon-carbon double bond, classifying it as a halogenated alkene or vinyl bromide. ncert.nic.in This structural feature is of great significance due to the distinct reactivity it imparts. The carbon-bromine bond can participate in a range of reactions, including nucleophilic substitution and various metal-catalyzed cross-coupling reactions. nih.gov The double bond itself is susceptible to addition reactions, a characteristic feature of alkenes. google.com

Simultaneously, the molecule contains an aryl ether moiety, specifically a methoxy (B1213986) group attached to a phenyl ring. Aryl ethers are a common motif in many biologically active molecules and are valued for their relative stability. organic-chemistry.org The methoxy group, being an electron-donating group, influences the electronic properties of the aromatic ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions. The ether linkage itself is generally robust, providing a stable scaffold within a larger molecular structure.

The spatial arrangement of these functional groups—the vinyl bromide and the methoxyphenyl group—creates a molecule with distinct reactive sites, allowing for selective chemical modifications.

Positioning within Advanced Organic Synthesis and Building Block Chemistry

In the field of advanced organic synthesis, molecules that offer multiple, selectively addressable reactive sites are highly prized as building blocks or synthons. This compound fits this description well. The vinyl bromide functionality is a key precursor for the formation of new carbon-carbon and carbon-heteroatom bonds through powerful reactions such as the Suzuki, Heck, and other organometallic coupling reactions. libretexts.orgmasterorganicchemistry.com These reactions are fundamental tools for the construction of complex molecular architectures, including those found in pharmaceuticals and natural products. colby.edu

Physicochemical Properties of Structurally Related Compounds

| Property | 2-Bromo-1-(4-methoxyphenyl)propan-1-one sigmaaldrich.com | 1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one nsf.gov |

| Molecular Formula | C₁₀H₁₁BrO₂ | C₁₆H₁₃BrO₂ |

| Molecular Weight | 243.10 g/mol | 317.18 g/mol |

| CAS Number | 21086-33-9 | 256544-41-3 |

Interactive Data Table: Properties of Related Compounds

A more detailed look at the properties of a related compound, 2-Bromo-1-(4-methoxyphenyl)propan-1-one, is provided below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁BrO₂ | sigmaaldrich.com |

| Molecular Weight | 243.10 g/mol | sigmaaldrich.com |

| CAS Number | 21086-33-9 | sigmaaldrich.com |

Detailed Research Findings

Research into compounds with similar structural motifs, such as chalcones, reveals important reactivity patterns that can be extrapolated to this compound. For example, the synthesis of (2E)-1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a related chalcone, is achieved through the reaction of 2-bromo acetophenone (B1666503) and 4-methoxy benzaldehyde (B42025) in the presence of a base. nih.gov This suggests that a potential synthetic route to the target molecule could involve the manipulation of similar precursors.

Furthermore, studies on the cross-coupling reactions of vinyl halides with aryl halides demonstrate the synthetic utility of the vinyl bromide group. researchgate.net These reactions, often catalyzed by transition metals like palladium or nickel, allow for the formation of a new carbon-carbon bond between the vinyl group and an aromatic ring. nih.gov This highlights the potential of this compound to act as a key intermediate in the synthesis of more complex aryl-alkene structures.

The reactivity of the double bond in halogenated alkenes is also well-documented. These compounds can undergo various addition reactions, further expanding their synthetic utility. google.com The interplay between the vinyl bromide and the methoxyphenyl group in this compound presents a rich area for synthetic exploration.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFNFJGDWNXZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373714 | |

| Record name | 2-Bromo-3-(4-methoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90968-62-0 | |

| Record name | 2-Bromo-3-(4-methoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 4 Methoxyphenyl 1 Propene

Carbon-Carbon Bond Formation Strategies

The construction of the propene backbone attached to the 4-methoxyphenyl (B3050149) group is a key step. This can be achieved through well-established olefination and cross-coupling reactions.

Olefination Reactions for Propene Backbone Construction (e.g., Horner–Wadsworth–Emmons variants)

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful method for forming carbon-carbon double bonds, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of a precursor to 2-Bromo-3-(4-methoxyphenyl)-1-propene, a common approach would involve the reaction of 4-methoxybenzaldehyde (B44291) with a suitable phosphonate reagent.

The HWE reaction offers advantages over the traditional Wittig reaction, such as the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble dialkylphosphate byproduct. wikipedia.orgorgsyn.org The stereochemical outcome of the reaction can be influenced by several factors, including the nature of the phosphonate, the base used, the solvent, and the reaction temperature. researchgate.net

A plausible synthetic route using an HWE approach to generate a precursor for subsequent bromination would involve the reaction of 4-methoxybenzaldehyde with an allylphosphonate, followed by selective bromination. Alternatively, a bromo-substituted phosphonate reagent could be used to directly install the bromo-alkene moiety.

Cross-Coupling Protocols Involving Aryl Halides or Organometallics

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. These reactions typically involve a transition metal catalyst, most commonly palladium, to couple an organometallic compound with an organic halide or triflate. youtube.com

Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura, Stille)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.commdpi.com This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of organoboron reagents. nih.gov A potential Suzuki-Miyaura strategy for synthesizing the target molecule could involve coupling 4-methoxyphenylboronic acid with a suitable brominated propene derivative, such as 2,3-dibromopropene (B1205560). The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron compound, and reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, and a wide variety are commercially available or readily synthesized. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A synthetic route could involve the reaction of a 2-bromo-1-propenylstannane derivative with 4-bromoanisole (B123540) or 4-iodoanisole.

Below is a comparative table summarizing typical conditions for these palladium-catalyzed reactions.

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organostannane (e.g., R-SnBu₃) |

| Organic Electrophile | Aryl/vinyl halides (Br, I, Cl), triflates | Aryl/vinyl halides (Br, I, Cl), triflates |

| Catalyst | Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |

| Base | Required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Not always required, but additives like LiCl can be beneficial |

| Advantages | Low toxicity of boron reagents, mild conditions | Air and moisture stable reagents, wide substrate scope |

| Disadvantages | Base sensitive substrates can be problematic | Toxicity of tin reagents and byproducts |

Other Transition Metal-Catalyzed Couplings

While palladium is the most common catalyst, other transition metals like nickel and copper can also facilitate cross-coupling reactions. Nickel catalysts, for example, are often more cost-effective and can be effective for coupling less reactive organic chlorides. A Grignard-based cross-coupling represents another classic approach. For instance, a related compound, 2-Bromo-3-phenyl-1-propene, can be synthesized by reacting a phenylmagnesium bromide (a Grignard reagent) with 2,3-dibromopropene in an ether solvent at low temperatures. prepchem.com This method provides a direct way to form the aryl-alkenyl bond.

Bromination and Halogenation Techniques for the Propene System

Once the 3-(4-methoxyphenyl)-1-propene backbone is established, the final step is the introduction of the bromine atom at the C2 position. The selectivity of this reaction is crucial to avoid unwanted side products.

Regioselective Bromination of Unsaturated Precursors

Regioselective bromination aims to add a bromine atom to a specific position on a molecule. For an unsaturated precursor like 3-(4-methoxyphenyl)-1-propene, the goal is to achieve allylic or vinylic bromination rather than addition across the double bond or substitution on the aromatic ring.

Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring, but conditions must be chosen carefully to favor reaction with the propene system instead. mdpi.comwku.edu The transformation of olefins into corresponding bromo-derivatives is a frequent strategy in organic synthesis, as the resulting compounds are valuable precursors for further reactions. orientjchem.org

One common reagent for allylic bromination is N-Bromosuccinimide (NBS), often used in the presence of a radical initiator in a non-polar solvent like carbon tetrachloride. However, for installing a bromine on the double bond itself (vinylic position), a different strategy is required. This often involves an addition-elimination sequence. For example, reacting the alkene with elemental bromine (Br₂) can lead to a dibromo adduct, which can then be treated with a base to eliminate HBr and form the desired vinyl bromide. wpmucdn.com The choice of solvent and reaction conditions is critical to control the regioselectivity of the initial bromine addition. orientjchem.org

The following table outlines common brominating agents and their typical applications.

| Reagent | Typical Application | Conditions |

| N-Bromosuccinimide (NBS) | Allylic Bromination | Radical initiator (AIBN, light), non-polar solvent (CCl₄) |

| Elemental Bromine (Br₂) / Base | Vinyl Bromination (via Addition-Elimination) | 1. Addition of Br₂ in an inert solvent. 2. Elimination with a base (e.g., KOH, DBU). |

| Phenyltrimethylammonium tribromide (PTAB) | Electrophilic Bromination of Alkenes | Can be used with an oxidant like (diacetoxyiodo)benzene. orientjchem.org |

| N-Bromoacetamide (NBA) | Addition to Double Bonds | Can lead to the formation of 2-bromo-N-bromoacetimidates. |

Stereochemical Control in Halogen Introduction

The stereochemical configuration of halogenated compounds is critical as it can significantly influence their biological activity and chemical reactivity. In the synthesis of molecules like this compound, controlling the stereochemistry during the introduction of the bromine atom is a key challenge. nih.gov The development of methods for the stereocontrolled introduction of carbon-halogen bonds is an active area of research. nih.gov

Several strategies can be employed to achieve stereochemical control:

Substrate Control: The inherent stereochemistry of the starting material can direct the incoming halogen to a specific face of the molecule. For instance, the halogenation of a chiral precursor alcohol can proceed with a predictable stereochemical outcome.

Reagent Control: The use of chiral halogenating agents or catalyst systems can induce asymmetry in the product. This approach is fundamental to modern asymmetric synthesis.

Stereospecific Reactions: Certain reaction mechanisms are inherently stereospecific. For example, the SN2 displacement of a leaving group by a bromide ion proceeds with an inversion of configuration at the stereocenter. nih.gov Similarly, the anti-addition of bromine to an alkene precursor results in a specific diastereomer. wpmucdn.com In the context of synthesizing this compound, if the synthesis proceeds through an intermediate requiring halogenation, the choice of a stereospecific or stereoselective method is paramount for producing a specific isomer. nih.gov

Elimination Reactions for Double Bond Formation

The formation of the propene double bond is a critical step in the synthesis of the target compound. This is typically achieved through elimination reactions, where a small molecule (often HBr) is removed from the substrate.

Dehydrohalogenation Pathways

Dehydrohalogenation is a primary method for creating alkenes. This process involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms of an alkyl halide precursor. For the synthesis of this compound, a plausible precursor would be a vicinal dibromide, such as 1,2-Dibromo-3-(4-methoxyphenyl)propane or 2,3-Dibromo-1-(4-methoxyphenyl)propane. The selective elimination of one equivalent of hydrogen bromide (HBr) from such a precursor would yield the desired product. The regioselectivity of this elimination is crucial to ensure the double bond forms in the correct position.

Base-Mediated Eliminations

The dehydrohalogenation process is almost always mediated by a base. The strength and steric bulk of the base can influence the reaction pathway (E1 vs. E2) and the regioselectivity (Zaitsev vs. Hofmann elimination), thereby affecting the final product distribution. The reaction typically follows the E2 mechanism, where a strong base abstracts a proton, and the leaving group (bromide) is expelled simultaneously to form the double bond. A common experimental setup involves dissolving the dihalide precursor in a suitable solvent like ethanol (B145695) and adding a base such as potassium hydroxide (B78521) (KOH). nih.gov

Table 1: Common Bases Used in Dehydrohalogenation Reactions

| Base | Formula | Strength | Steric Hindrance | Typical Outcome |

| Potassium Hydroxide | KOH | Strong | Low | Favors Zaitsev (more substituted) product |

| Sodium Ethoxide | NaOEt | Strong | Moderate | Favors Zaitsev product |

| Potassium tert-Butoxide | t-BuOK | Strong | High | Favors Hofmann (less substituted) product |

| 1,8-Diazabicycloundec-7-ene | DBU | Strong | High (non-nucleophilic) | Efficient for E2 eliminations |

The choice of base is critical for maximizing the yield of this compound while minimizing the formation of isomeric byproducts.

Convergent and Divergent Synthetic Routes for this compound

Modular Synthesis Approaches

A modular or convergent synthesis involves preparing key fragments of the target molecule independently and then coupling them together. This approach is often more efficient and flexible than a linear synthesis. For this compound, a modular strategy would involve the synthesis of two primary building blocks.

Table 2: Modular Fragments for Convergent Synthesis

| Module A | Module B | Coupling Reaction |

| 4-methoxyphenyl derivative (e.g., 4-methoxybenzyl bromide) | A 3-carbon unit with bromine and a reactive site (e.g., a vinyl Grignard reagent) | Cross-coupling (e.g., Suzuki, Stille, Kumada) |

| 4-methoxyphenylboronic acid | 2,3-Dibromopropene | Suzuki Coupling |

This approach allows for the easy generation of analogues by simply substituting one of the modules. For example, different substituted phenylboronic acids could be used in place of Module A to create a library of related compounds.

Retrosynthetic Analysis Considerations

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgicj-e.org This process involves "disconnections" which correspond to the reverse of known chemical reactions. amazonaws.comscitepress.org

For this compound, a retrosynthetic analysis might proceed as follows:

Transform 1: Functional Group Interconversion (FGI) The target molecule's allyl bromide functionality can be seen as arising from an allylic alcohol precursor through substitution with a bromine source (e.g., PBr₃). This simplifies the target to 3-(4-methoxyphenyl)prop-2-en-1-ol.

Transform 2: Disconnection of the Alkene The alkene in the allylic alcohol can be disconnected via a Wittig or Horner-Wadsworth-Emmons reaction transform. This leads to two simpler precursors: 4-methoxybenzaldehyde and a suitable phosphonium (B103445) ylide or phosphonate carbanion.

Alternative Transform: Elimination Reaction Alternatively, the double bond in the target molecule can be disconnected via an elimination reaction transform. This points to a precursor like 2,3-dibromo-1-(4-methoxyphenyl)propane, which in turn could be synthesized by the bromination of 3-(4-methoxyphenyl)-1-propene.

Reactivity and Reaction Mechanisms of 2 Bromo 3 4 Methoxyphenyl 1 Propene

Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in 2-Bromo-3-(4-methoxyphenyl)-1-propene is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com This reactivity is characteristic of alkenes and leads to electrophilic addition reactions where the π-bond is broken and two new σ-bonds are formed. masterorganicchemistry.com

Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer. masterorganicchemistry.compurechemistry.org Both are critical considerations in the addition reactions of this unsymmetrical alkene.

Regioselectivity: In the addition of hydrohalic acids (H-X), the reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. masterorganicchemistry.commasterorganicchemistry.com This preference is due to the formation of the most stable carbocation intermediate. masterorganicchemistry.com For this compound, protonation of the C1 carbon leads to a secondary carbocation at C2, which is significantly stabilized by resonance with the adjacent 4-methoxyphenyl (B3050149) ring. This makes the addition highly regioselective. libretexts.org Halogenation reactions are generally not regioselective as the same atom is added to both carbons of the double bond. libretexts.orglibretexts.org

Stereoselectivity: Halogenation of alkenes with Br₂ or Cl₂ is highly stereoselective, proceeding via anti-addition. masterorganicchemistry.com This means the two halogen atoms add to opposite faces of the double bond. masterorganicchemistry.com This outcome is explained by the formation of a cyclic halonium ion intermediate, which blocks one face of the molecule, forcing the subsequent nucleophilic attack to occur from the opposite side. libretexts.orgmasterorganicchemistry.com The addition of HBr, proceeding through a planar carbocation intermediate, is typically not stereoselective and can result in a mixture of syn and anti addition products. masterorganicchemistry.com

Hydrohalogen Addition (e.g., HBr): The addition of a hydrogen halide like HBr is a two-step electrophilic addition. libretexts.org

Protonation and Carbocation Formation: The π-electrons of the alkene's double bond act as a nucleophile, attacking the electrophilic proton of HBr. libretexts.org This rate-determining step breaks the H-Br bond and forms a new C-H bond at the less substituted carbon (C1), resulting in the formation of the more stable carbocation intermediate at C2. libretexts.orglibretexts.org

Nucleophilic Attack: The resulting bromide ion (Br⁻) acts as a nucleophile and rapidly attacks the electrophilic carbocation, forming the final product, 2,2-Dibromo-1-(4-methoxyphenyl)propane. libretexts.org

Halogen Addition (e.g., Br₂): The addition of a halogen such as bromine proceeds through a different mechanism involving a bridged intermediate. wikipedia.org

Formation of a Bromonium Ion: As a Br₂ molecule approaches the alkene, the electron-rich double bond induces a dipole in the Br-Br bond. chemguide.co.uk The alkene's π-electrons attack the partially positive bromine atom, displacing the other as a bromide ion. This forms a cyclic, three-membered bromonium ion intermediate where the bromine atom is bonded to both carbons of the original double bond. libretexts.orgwikipedia.org

Nucleophilic Ring-Opening: The bromide ion (Br⁻) then acts as a nucleophile and attacks one of the carbons of the bromonium ion from the side opposite the bridging bromine atom, in a manner similar to an Sₙ2 reaction. libretexts.orglibretexts.org This backside attack forces the ring to open, resulting in the characteristic anti-addition of the two bromine atoms across the double bond to yield trans-1,2,3-tribromo-1-(4-methoxyphenyl)propane. wikipedia.org

Substitution Reactions at the Brominated Carbon and Allylic Positions

Substitution reactions for this compound are complex due to the presence of both a vinylic bromide and an activated aromatic ring.

Direct nucleophilic substitution at the brominated carbon (C2) via standard Sₙ1 or Sₙ2 mechanisms is generally disfavored. Vinylic halides are known to be unreactive in these reactions because:

Sₙ2 Pathway: Backside attack by a nucleophile is sterically hindered by the molecule's geometry. organic-chemistry.org

Sₙ1 Pathway: The formation of a vinylic carbocation is energetically unfavorable, making the dissociation of the leaving group extremely slow. pressbooks.pubulethbridge.ca

However, under specific conditions, particularly with palladium catalysis, nucleophilic substitution can occur. These reactions may proceed through alternative pathways, such as an Sₙ' (allylic) substitution or via an oxidative addition-reductive elimination cycle. In a palladium-catalyzed reaction, the substitution can be directed to either the α-carbon (C2) or the γ-carbon (C3), with regioselectivity influenced by steric and electronic factors of the nucleophile and ligands. pharm.or.jp

The 4-methoxyphenyl group is highly susceptible to electrophilic aromatic substitution (SₑAr) because the methoxy (B1213986) (-OCH₃) group is a powerful activating substituent. wikipedia.org

Directing Effects: The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring. This is due to its ability to donate electron density to the ring via resonance, which stabilizes the cationic intermediate (arenium ion) formed during the attack. wikipedia.org

Reaction Mechanism: Since the para position is already occupied by the bromo-propenyl substituent, electrophilic attack will occur at the ortho positions (C2' and C6' of the phenyl ring). The mechanism involves two main steps:

Attack by the electrophile (E⁺) on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. wikipedia.org

A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. wikipedia.orgyoutube.com

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. masterorganicchemistry.com

Metal-Mediated and Catalytic Transformations

The vinylic bromide functionality in this compound makes it an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly prominent. A common example is the Suzuki-Miyaura cross-coupling, which couples an organohalide with an organoboron compound. acs.org

Suzuki-Miyaura Coupling Mechanism: The reaction typically proceeds through a catalytic cycle involving a palladium(0) species:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This forms a new organopalladium(II) complex.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond in the final product. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.org

Other important metal-mediated transformations for this substrate include the Heck reaction (coupling with an alkene), Sonogashira coupling (coupling with a terminal alkyne), and Stille coupling (coupling with an organotin compound). These reactions provide powerful methods for elaborating the molecular structure.

Data Tables

Table 1: Summary of Reactivity

| Reaction Type | Reagent(s) | Moiety Involved | Key Intermediate | Major Product Type |

| Hydrohalogen Addition | HBr, HCl | Alkene | Carbocation | Dihaloalkane |

| Halogen Addition | Br₂, Cl₂ | Alkene | Halonium Ion | Trihaloalkane |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | 4-Methoxyphenyl Ring | Arenium Ion | ortho-Nitro substituted aryl |

| Suzuki Coupling | R-B(OH)₂, Pd(0) catalyst, Base | Vinylic Bromide | Organopalladium(II) | Substituted Alkene |

Cross-Coupling Reactivity (e.g., as an Electrophilic Partner)

In cross-coupling reactions, this compound serves as an electrophilic partner, where the carbon atom bonded to the bromine is the site of reaction. Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon bonds. libretexts.org The general mechanism involves the oxidative addition of the C-Br bond to a low-valent palladium complex, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the product and regenerate the palladium catalyst. libretexts.orglibretexts.org

Allylic halides like cinnamyl bromide are effective substrates in these transformations. For instance, a heterometallic palladium-iron metal-organic framework (Pd-Fe-MOF) has been shown to catalyze the allylic alkylation of cinnamyl bromides with alkylboronic pinacol (B44631) esters (a type of Suzuki-Miyaura coupling). thieme-connect.com This demonstrates the capability of the cinnamyl bromide framework to act as an electrophile in forming new C(sp²)-C(sp³) bonds.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, is a prominent example. organic-chemistry.orgwikipedia.org Complexes derived from palladium and cinnamyl ligands, such as [(cinnamyl)PdCl]₂, are often used as catalyst precursors in these reactions. nih.govresearchgate.nettcichemicals.com The reaction typically requires a base to activate the organoboron species for the transmetalation step. organic-chemistry.orgwikipedia.org

The Heck reaction, which couples organohalides with alkenes, is another relevant transformation. tandfonline.comresearchgate.net While direct examples with this compound are scarce, the reactivity of related cinnamyl systems in Heck-type reactions underscores the potential for this compound to participate in similar chemistry. nih.govrsc.org

| Electrophile | Nucleophile | Catalyst | Base/Additive | Product Yield |

|---|---|---|---|---|

| Cinnamyl Bromide | Phenylboronic acid pinacol ester | Pd-Fe-MOF | Cs₂CO₃, KF | High |

| Cinnamyl Bromide | Alkylboronic pinacol esters | Pd-Fe-MOF | Cs₂CO₃, KF | up to 76% |

Photocatalytic Activation of the Carbon-Bromine Bond

Visible-light photocatalysis has emerged as a mild and powerful tool for activating stable chemical bonds. ewha.ac.kr The carbon-bromine bond in allylic systems can be targeted by photoredox catalysts to generate radical intermediates under gentle conditions. manchester.ac.uk

Research on cinnamyl bromide demonstrates a novel approach where it serves as a precatalyst for generating bromine radicals through photosensitization. nih.gov In this system, a photocatalyst absorbs visible light and transfers energy to the cinnamyl bromide molecule. nih.gov This excited-state cinnamyl bromide undergoes β-fragmentation, cleaving the C-Br bond to produce a bromine radical and a resonance-stabilized cinnamyl radical. nih.gov The generated bromine radical can then initiate further chemical transformations, such as cycloadditions. nih.gov This process highlights a method for the controlled, photocatalytic activation of the C-Br bond in this type of molecule. nih.gov

Other photocatalytic transformations involving cinnamyl-type structures have also been developed. For example, a photoinduced cascade difluoroalkylation/cyclization of N-cinnamyl-N-cyanobenzamides with difluoromethyl bromides has been reported, showcasing the compatibility of the cinnamyl moiety with photoredox-generated radicals. rsc.org

| Component | Role | Example |

|---|---|---|

| Precatalyst | Source of Bromine Radical | Cinnamyl Bromide |

| Photocatalyst | Photosensitizer (Energy Transfer) | 4CzIPN |

| Light Source | Energy Input | Visible Light (e.g., Blue LEDs) |

| Substrates | Reactants for Subsequent Reaction | Vinylcyclopropanes and Alkenes |

Radical Reaction Pathways

The C-Br bond in this compound is susceptible to homolytic cleavage, leading to radical intermediates. This process can be initiated by heat, light, or a radical initiator. The resulting (4-methoxyphenyl)allyl radical is stabilized by resonance, with the unpaired electron delocalized over three carbon atoms.

As discussed previously, photocatalysis provides a mild route to generate these radicals. nih.gov The photosensitized fragmentation of cinnamyl bromide into a cinnamyl radical and a bromine radical is a prime example of this pathway. nih.gov Radical dehalogenation is another common transformation, where a radical chain mechanism is used to replace the bromine atom with a hydrogen atom, typically using a reagent like tributyltin hydride. libretexts.org

Once formed, the stabilized (4-methoxyphenyl)allyl radical can engage in various reactions. A key step in the photocatalytic cycle mentioned above involves the radical addition of the generated bromine radical to an alkene, initiating a cascade that leads to a cycloaddition product. nih.gov This demonstrates that the allylic structure is amenable to participating in complex radical-mediated bond-forming events.

Rearrangement Reactions

Allylic halides such as this compound are prone to undergo allylic rearrangements (also known as allylic shifts) during substitution reactions. wikipedia.orglscollege.ac.in In this process, the incoming nucleophile may attack not at the carbon atom directly bonded to the leaving group (α-carbon), but at the carbon atom at the other end of the double bond (γ-carbon). This attack is accompanied by a shift of the double bond. wikipedia.org

This reactivity is a consequence of the resonance-stabilized allylic carbocation intermediate formed under Sₙ1 conditions. lscollege.ac.inyoutube.com The positive charge is shared between the α- and γ-carbons, allowing the nucleophile to attack at either position. Even under Sₙ2 conditions, a concerted mechanism known as Sₙ2' can occur, where the nucleophile attacks the γ-carbon while the leaving group departs from the α-carbon, leading to the rearranged product. wikipedia.orglscollege.ac.in

For this compound, a direct Sₙ2 substitution would yield a product where the nucleophile is attached to the C1 position. In contrast, an Sₙ2' or Sₙ1' rearrangement would result in the nucleophile attaching to the C3 position, with the double bond shifting to the C1-C2 position. The presence of the electron-donating 4-methoxyphenyl group would further stabilize the allylic carbocation intermediate, potentially favoring rearrangement pathways under Sₙ1-like conditions. lscollege.ac.in

| Reaction Pathway | Product Structure | Description |

|---|---|---|

| Direct Substitution (Sₙ2) | Nu-CH₂-C(Br)=CH-Ph(OMe) | "Normal" product; Nucleophile (Nu) attacks C1. |

| Allylic Rearrangement (Sₙ1'/Sₙ2') | CH₂=C(Br)-CH(Nu)-Ph(OMe) | "Rearranged" product; Nucleophile attacks C3 with a double bond shift. |

Spectroscopic and Crystallographic Elucidation of 2 Bromo 3 4 Methoxyphenyl 1 Propene Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. The analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, allows for the precise assignment of protons and carbons within a molecule and the determination of their connectivity.

Proton (¹H) NMR Chemical Shift Analysis

A detailed ¹H NMR chemical shift analysis for 2-Bromo-3-(4-methoxyphenyl)-1-propene would provide information on the electronic environment of each proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the shielding and deshielding effects of neighboring atoms and functional groups. However, specific experimental ¹H NMR data for this compound could not be located.

Carbon (¹³C) NMR Chemical Shift Analysis

Similarly, ¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, vinylic) and its local electronic environment. Unfortunately, specific ¹³C NMR data for the target compound is not available in the searched resources.

Advanced 2D NMR Techniques for Connectivity Assignments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between atoms in a molecule.

COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached.

HMBC spectra display correlations between protons and carbons over longer ranges (typically two to four bonds).

A comprehensive analysis of these 2D NMR spectra would be essential for the unambiguous structural elucidation of this compound. Regrettably, no experimental 2D NMR data for this specific compound could be retrieved.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrational frequencies of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups, such as C-H stretching and bending vibrations of the aromatic ring and the propene moiety, C=C stretching of the alkene and the aromatic ring, C-O stretching of the methoxy (B1213986) group, and the C-Br stretching vibration. Without experimental data, a detailed analysis of these vibrational modes is not possible.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would provide additional information on the vibrational modes of the molecule, aiding in a more complete structural characterization. However, specific FT-Raman data for this compound is not available.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry of this compound is essential for confirming its molecular weight and elucidating its structure through fragmentation analysis. The molecular formula of the compound is C10H11BrO, with an average mass of 227.101 g/mol and a monoisotopic mass of approximately 226.00 g/mol epa.gov.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion, [M]+ and [M+2]+, which occur in nearly equal abundance. This is due to the two stable isotopes of bromine, 79Br and 81Br, having near-equal natural abundances (50.7% and 49.3%, respectively) docbrown.info. Therefore, the molecular ion of this compound is expected to appear as a pair of peaks of similar height at m/z 226 and 228.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Common fragmentation patterns for compounds with similar structural motifs, such as alkyl halides and substituted aromatic rings, provide insight into the expected fragmentation pathways miamioh.eduyoutube.com. The primary fragmentation mechanisms anticipated for this molecule include:

Loss of Bromine Radical: The C-Br bond is relatively weak and prone to cleavage. Loss of the bromine radical (•Br) from the molecular ion would result in the formation of a resonance-stabilized allylic/benzylic carbocation. This fragment would be expected at m/z 147.

Benzylic Cleavage: Cleavage of the bond between the propenyl chain and the phenyl ring is another likely pathway. This can lead to the formation of a highly stable 4-methoxybenzyl cation (tropylium ion rearrangement is also possible), which would produce a prominent peak at m/z 121. This type of cleavage is characteristic of aromatic compounds with alkyl substituents youtube.com.

Loss of a Methyl Radical: Fragmentation of the methoxy group via the loss of a methyl radical (•CH3) is also possible, leading to a fragment ion peak at m/z 211/213.

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |

|---|---|---|---|

| 226/228 | Molecular Ion [M]•+ | [C10H11BrO]•+ | Characteristic isotopic pattern for bromine (approx. 1:1 ratio). |

| 147 | [M - Br]+ | [C10H11O]+ | Result of losing a bromine radical, forming a stable carbocation. |

| 121 | [M - C3H4Br]+ | [C8H9O]+ | Corresponds to the stable 4-methoxybenzyl cation. |

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), is expected to show characteristic absorption bands in the ultraviolet (UV) region nih.gov. These absorptions arise from electronic transitions between molecular orbitals within the molecule's chromophore. The principal chromophore in this compound is the 4-methoxystyryl system, which is a conjugated system involving the phenyl ring and the adjacent double bond.

Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. For this compound, the following transitions are anticipated:

E2-band: A strong absorption band, typically observed for substituted benzene rings, resulting from a π → π* transition. The presence of the methoxy group (-OCH3), a strong auxochrome, and its conjugation with the propenyl group are expected to cause a bathochromic (red) shift of this band to a longer wavelength compared to unsubstituted benzene.

K-band: This band arises from the π → π* transition within the entire conjugated system (phenyl ring and double bond). It is typically intense and provides information about the extent of conjugation.

n → π Transition:* A weak absorption may also be present due to the n → π* transition involving the non-bonding electrons of the oxygen atom in the methoxy group science-softcon.de.

While specific experimental data for this exact compound is not available, analysis of structurally similar molecules allows for the prediction of its absorption maxima (λmax). Compounds containing the 4-methoxyphenyl (B3050149) propenyl moiety typically show strong absorption in the 250-320 nm range researchgate.net.

| Predicted λmax (nm) | Associated Electronic Transition | Chromophore |

|---|---|---|

| ~260-280 | π → π* (E2-band) | 4-methoxyphenyl group |

| ~290-320 | π → π* (K-band) | 4-methoxyphenyl-1-propene conjugated system |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. Although the specific crystal structure of this compound has not been reported, data from closely related compounds, such as (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one and other chalcone derivatives, can be used to infer its likely molecular geometry researchgate.netnih.gov.

The molecule is expected to possess several key structural features:

Phenyl Ring: The 4-methoxyphenyl group will be largely planar, as is typical for aromatic systems.

Bond Parameters: The C-Br bond length is expected to be in the typical range for a vinylic bromide. The C=C double bond will be shorter than the C-C single bonds, and the bond lengths within the phenyl ring will be intermediate between those of a single and a double bond.

The table below presents representative crystallographic data from a structurally similar compound, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, to illustrate the expected parameters nih.gov.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.056 |

| b (Å) | 4.1110 |

| c (Å) | 30.825 |

| β (°) | 96.76 |

| Volume (ų) | 1391.3 |

| Z (Molecules per unit cell) | 4 |

Computational and Theoretical Investigations of 2 Bromo 3 4 Methoxyphenyl 1 Propene

Electronic Structure and Molecular Geometry Optimization (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for calculating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT methods can determine the ground-state energy and electron density, from which numerous other properties can be derived. A fundamental application of DFT is geometry optimization, a process that systematically alters the molecular structure to find the lowest energy conformation, corresponding to the most stable arrangement of atoms.

For 2-Bromo-3-(4-methoxyphenyl)-1-propene, a geometry optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p). This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.

Expected Structural Features:

Planarity: The 4-methoxyphenyl (B3050149) group is expected to be largely planar. However, there will be a specific dihedral angle describing the rotation of this ring relative to the plane of the propene double bond.

Bond Lengths and Angles: The C=C double bond of the propene unit will have a characteristic length of approximately 1.34 Å. The C-Br bond length is anticipated to be around 1.90 Å. Bond angles around the sp² hybridized carbons of the propene group will be close to 120°.

The optimized geometry serves as the foundational data for all subsequent computational analyses, including the prediction of spectroscopic and reactivity parameters. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org These two orbitals, often called the frontier orbitals, are the primary participants in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wuxiapptec.com

For this compound, the distribution of the HOMO and LUMO can be predicted based on its constituent functional groups.

HOMO: The HOMO is expected to be primarily localized on the electron-rich 4-methoxyphenyl ring. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which increases the electron density of the aromatic π-system, raising the energy of the HOMO.

LUMO: The LUMO is likely to be distributed over the π-antibonding orbital of the propene C=C double bond and may also have contributions from the C-Br σ* antibonding orbital. This region represents the most electron-deficient part of the molecule and is the most likely site for nucleophilic attack.

The energy of the HOMO, LUMO, and the resulting energy gap are crucial parameters that quantify the molecule's electronic behavior. researchgate.net A smaller HOMO-LUMO gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. wuxiapptec.com

The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors, which provide quantitative measures of a molecule's stability and reactivity. These descriptors are derived from conceptual DFT and help in understanding the molecule's behavior in chemical reactions.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates kinetic stability; a smaller gap means higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. (where μ = -χ) |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density, using a color scale to indicate regions of varying electrostatic potential. wolfram.com MEP maps are invaluable for identifying reactive sites, particularly for electrophilic and nucleophilic attacks, and for understanding intermolecular interactions. researchgate.netresearchgate.net

The standard color scheme is:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of near-zero or intermediate potential.

For this compound, the MEP map would be expected to show:

A region of strong negative potential (red) around the oxygen atom of the methoxy group due to its lone pairs of electrons.

Negative potential distributed across the π-system of the methoxyphenyl ring and the propene double bond.

A region of positive potential (blue) around the hydrogen atoms, particularly those attached to the aromatic ring and the propene group.

The bromine atom would likely exhibit a region of slightly negative to neutral potential, capable of participating in halogen bonding.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This method provides a quantitative description of the Lewis structure and allows for the analysis of charge transfer and delocalization effects through hyperconjugation. q-chem.com

The key aspect of NBO analysis is the examination of second-order perturbation theory interaction energies (E(2)) between "donor" (filled, Lewis-type) NBOs and "acceptor" (unfilled, non-Lewis-type) NBOs. A large E(2) value indicates a strong electronic interaction, which contributes to the stabilization of the molecule. wisc.edu

In this compound, significant stabilizing interactions would be expected from:

π-Conjugation: Interactions between the π orbitals of the phenyl ring and the π orbital of the propene double bond (π → π*).

Hyperconjugation:

Interactions involving the lone pairs of the methoxy oxygen atom donating into the antibonding π* orbitals of the phenyl ring (n → π*).

Interactions of the bromine atom's lone pairs with adjacent antibonding orbitals (n → σ*).

Interactions between C-H σ bonds and adjacent π* orbitals.

These delocalization energies quantify the deviation from an idealized Lewis structure and are directly related to the molecule's electronic stability.

Spectroscopic Parameter Prediction

DFT calculations are a powerful tool for predicting various spectroscopic properties, providing theoretical spectra that can be used to interpret and assign experimental data. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict vibrational frequencies (FT-IR and Raman). By calculating magnetic shielding tensors, one can predict NMR chemical shifts. ajchem-a.com

FT-IR and Raman Spectroscopy: Theoretical calculations can predict the vibrational modes of this compound. Key predicted frequencies would include the C=C stretching of the propene and aromatic ring, C-H stretching and bending modes, C-O stretching of the methoxy group, and the C-Br stretching vibration, which typically appears in the fingerprint region. researchgate.net

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). The calculations would predict distinct signals for the aromatic protons, the vinylic protons of the propene group, and the methyl protons of the methoxy group. The predicted chemical shifts help in the assignment of complex experimental spectra and confirm the molecular structure.

Comparing these predicted spectra with experimental results serves as a critical validation of both the computational model and the experimentally determined structure.

Advanced Synthetic Applications and Derivatization of 2 Bromo 3 4 Methoxyphenyl 1 Propene

Strategic Utilization as a Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in 2-Bromo-3-(4-methoxyphenyl)-1-propene makes it a valuable building block for the construction of intricate molecular architectures. It serves as a precursor to a variety of functionalized compounds and can be incorporated into diverse organic scaffolds.

Precursor to Functionalized Aryl-Substituted Alkenes

The vinyl bromide moiety of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of functionalized aryl-substituted alkenes.

Suzuki-Miyaura Coupling: This reaction pairs the vinyl bromide with an organoboron compound, typically an arylboronic acid, to form a new carbon-carbon bond. This method is highly efficient for the synthesis of substituted stilbene (B7821643) derivatives.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80 | 2-(Aryl)-3-(4-methoxyphenyl)-1-propene | 85-95 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 2-(Aryl)-3-(4-methoxyphenyl)-1-propene | 90-98 |

Sonogashira Coupling: The coupling of the vinyl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, provides access to conjugated enynes. wikipedia.orgorganic-chemistry.orggold-chemistry.orglibretexts.org These structures are valuable intermediates in the synthesis of complex natural products and functional materials.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-50 | 2-(Alkynyl)-3-(4-methoxyphenyl)-1-propene | 80-92 |

| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 60 | 2-(Alkynyl)-3-(4-methoxyphenyl)-1-propene | 88-96 |

Stille Coupling: This reaction involves the coupling of the vinyl bromide with an organotin reagent, offering another efficient route to carbon-carbon bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org The Stille coupling is known for its tolerance of a wide range of functional groups.

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Product | Yield (%) |

| Pd(PPh₃)₄ | - | - | Toluene | 110 | 2-(Aryl/Vinyl)-3-(4-methoxyphenyl)-1-propene | 75-90 |

| Pd₂ (dba)₃ | P(furyl)₃ | - | THF | 65 | 2-(Aryl/Vinyl)-3-(4-methoxyphenyl)-1-propene | 82-94 |

Incorporation into Diverse Organic Scaffolds (e.g., Heterocycles, Carbocycles)

The allylic bromide functionality, which can be considered for the "2-bromo" position in the propene chain, allows for the incorporation of the 3-(4-methoxyphenyl)-1-propene unit into various cyclic systems.

Synthesis of Heterocycles:

Furans: Palladium-catalyzed cyclization of allylic bromides with 1,2-allenyl ketones can produce highly substituted furans. acs.org This methodology allows for the introduction of the 3-(4-methoxyphenyl)prop-1-en-2-yl moiety onto a furan (B31954) ring.

Pyrrolidines: The reaction of 2-bromo-3-aryl-1-propenes with amines can serve as a pathway to construct pyrrolidine (B122466) rings, which are common motifs in pharmaceuticals. organic-chemistry.orgnih.govnih.gov Palladium-catalyzed hydroarylation of pyrrolines can also yield 3-aryl pyrrolidines. nih.gov

Synthesis of Carbocycles:

Diels-Alder Reaction: The alkene moiety can potentially act as a dienophile in [4+2] cycloaddition reactions with suitable dienes, leading to the formation of six-membered carbocycles. The electron-withdrawing effect of the bromine atom can influence the reactivity of the double bond in such transformations.

Derivatization Pathways for Analogue Generation

The presence of three distinct functional moieties in this compound allows for a multitude of derivatization strategies to generate a library of analogues for various applications.

Modifications of the Alkene Moiety

The double bond in the propene chain is susceptible to a variety of electrophilic addition and oxidation reactions.

Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the alkene into an epoxide. This epoxide is a versatile intermediate for further functionalization.

Bromination: The addition of bromine (Br₂) across the double bond leads to the formation of a vicinal dibromide. nih.gov

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding an alcohol. libretexts.orgorganic-chemistry.orgwvu.educhemistrysteps.com The use of a bulky borane (B79455) reagent can selectively hydroborate the terminal alkene. libretexts.org

| Reagent(s) | Product |

| m-CPBA | 2-Bromo-2-(oxiran-2-yl)-1-(4-methoxyphenyl)ethane |

| Br₂ | 1,2,3-Tribromo-1-(4-methoxyphenyl)propane |

| 1. BH₃·THF; 2. H₂O₂, NaOH | 2-Bromo-3-(4-methoxyphenyl)propan-1-ol |

Transformations of the Bromine Atom

The bromine atom can be replaced or transformed through various reactions, including nucleophilic substitution and the formation of organometallic reagents.

Nucleophilic Substitution: The vinyl bromide can undergo nucleophilic substitution reactions, although this is generally less facile than for saturated alkyl halides. Strong nucleophiles, such as amines or thiolates, can displace the bromide under certain conditions.

Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent can lead to the formation of a vinyl Grignard reagent. adichemistry.comwikipedia.orgalfredstate.edu This organometallic species is a powerful nucleophile for the formation of new carbon-carbon bonds.

Lithiation: Treatment with a strong organolithium base, such as n-butyllithium, can result in lithium-halogen exchange to form a vinyllithium (B1195746) species. wikipedia.org

Functionalization of the Methoxyphenyl Group

The electron-rich methoxyphenyl group is amenable to electrophilic aromatic substitution and modification of the methoxy (B1213986) group itself.

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group. brainly.invedantu.com Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions will predominantly occur at the positions ortho to the methoxy group (since the para position is occupied). The bromination of anisole, for instance, readily proceeds to give ortho- and para-bromoanisole. acs.org

Ortho-Lithiation: The methoxy group can direct lithiation to the ortho position upon treatment with an organolithium reagent, such as n-butyllithium, often in the presence of a chelating agent like TMEDA. wpmucdn.comwikipedia.orgresearchgate.netacs.org This provides a route to introduce a variety of electrophiles at the position adjacent to the methoxy group.

Demethylation: The methyl ether can be cleaved to reveal a phenol (B47542) using reagents like boron tribromide (BBr₃) or pyridinium (B92312) hydrochloride.

| Reagent(s) | Transformation | Position of Functionalization |

| HNO₃, H₂SO₄ | Nitration | Ortho to OMe |

| Br₂, FeBr₃ | Bromination | Ortho to OMe |

| n-BuLi, TMEDA | Lithiation | Ortho to OMe |

| BBr₃ | Demethylation | - |

Role in Catalysis and Catalytic Cycles

While specific catalytic applications for this compound are not extensively documented in dedicated studies, its structural features—notably the allylic bromide moiety—position it as a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions. The reactivity of this compound is primarily dictated by the allylic C-Br bond, which is susceptible to oxidative addition to a low-valent palladium catalyst, initiating several key catalytic cycles. This section will explore the potential roles of this compound in prominent catalytic transformations, drawing parallels with well-established mechanisms for similar allylic halides.

Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a powerful method for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org In this reaction, this compound would serve as an electrophilic partner. The catalytic cycle (depicted below) commences with the coordination of the palladium(0) catalyst to the double bond of the allylic system. This is followed by oxidative addition, where the C-Br bond is cleaved, and a η³-π-allylpalladium(II) complex is formed, with the bromide acting as a leaving group. wikipedia.orgresearchgate.net This electrophilic palladium complex is then susceptible to attack by a nucleophile. Depending on the nature of the nucleophile ("soft" or "hard"), the attack can occur either at the allylic carbon or at the palladium center, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst. organic-chemistry.orgpku.edu.cn

The general catalytic cycle for a Tsuji-Trost reaction involving an allylic bromide is as follows:

Oxidative Addition: A Pd(0) complex reacts with the allylic bromide to form a π-allylpalladium(II) complex.

Nucleophilic Attack: A nucleophile attacks the π-allyl ligand.

Reductive Elimination: The new C-nucleophile bond is formed, and the Pd(0) catalyst is regenerated.

| Reaction | Catalyst System | Nucleophile | Potential Product |

| C-C bond formation | Pd(PPh₃)₄ | Malonate esters | Substituted allylic malonates |

| C-N bond formation | [Pd(allyl)Cl]₂ / ligand | Amines, amides | Allylic amines, amides |

| C-O bond formation | Pd(OAc)₂ / ligand | Phenols, alcohols | Allylic ethers |

This table presents potential transformations based on established Tsuji-Trost methodology.

Heck Reaction

The Heck reaction is a cornerstone of C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orgmdpi.com While aryl and vinyl halides are the most common substrates, allylic halides can also participate in Heck-type reactions. In a potential Heck coupling, this compound could react with an alkene, such as styrene (B11656) or an acrylate, to form a more complex diene or polyene structure.

The catalytic cycle for the Heck reaction involves:

Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound to form an allylpalladium(II) complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and inserts into the palladium-allyl bond.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a new double bond and a palladium-hydride species.

Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst by removing HX from the palladium-hydride complex. rsc.orgyoutube.com

| Alkene Partner | Catalyst | Base | Potential Product Structure |

| Styrene | Pd(OAc)₂ | Et₃N | 1-(4-methoxyphenyl)-4-phenyl-1,3-butadiene derivative |

| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Substituted 2,5-dienoate |

| Cyclohexene (B86901) | PdCl₂(PPh₃)₂ | NaOAc | Allylated cyclohexene derivative |

This table illustrates hypothetical Heck reaction outcomes with this compound.

Suzuki Coupling

The Suzuki reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.org this compound can act as the organohalide component in such a coupling. This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the 2-position of the 3-(4-methoxyphenyl)-1-propene scaffold, reacting with various boronic acids or their esters. rsc.orgprinceton.edunih.gov

The catalytic cycle for the Suzuki coupling is generally understood to proceed via the following steps:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to generate a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.

| Organoboron Reagent | Palladium Catalyst | Base | Potential Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-phenyl-3-(4-methoxyphenyl)-1-propene |

| Vinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 3-(4-methoxyphenyl)-1,4-pentadiene |

| Methylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 2-methyl-3-(4-methoxyphenyl)-1-propene |

This table provides examples of potential Suzuki coupling products starting from this compound.

Green Chemistry Principles in the Synthesis and Application of 2 Bromo 3 4 Methoxyphenyl 1 Propene

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgchegg.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. wikipedia.org However, many common organic reactions fall short of this ideal, generating significant amounts of by-products. wikipedia.orgyoutube.com

A plausible two-step synthesis of 2-Bromo-3-(4-methoxyphenyl)-1-propene involves an initial Wittig reaction followed by allylic bromination. The Wittig reaction, while a powerful tool for alkene synthesis, is known for its poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a by-product. youtube.comgctlc.orgudel.edu

Step 1: Wittig Reaction

The reaction of 4-methoxybenzaldehyde (B44291) with methylenetriphenylphosphorane (B3051586) (generated from methyltriphenylphosphonium (B96628) bromide and a base) yields 1-(4-methoxyphenyl)prop-2-ene.

Reactants: 4-methoxybenzaldehyde (C₈H₈O₂), Methyltriphenylphosphonium bromide (C₁₉H₁₈BrP), Base (e.g., n-Butyllithium)

Product: 1-(4-methoxyphenyl)prop-2-ene (C₁₀H₁₂O)

By-products: Triphenylphosphine oxide (C₁₈H₁₅OP), Lithium bromide, Butane

The significant mass of the triphenylphosphine oxide by-product drastically reduces the atom economy of this step.

Step 2: Allylic Bromination

The subsequent allylic bromination of 1-(4-methoxyphenyl)prop-2-ene with N-bromosuccinimide (NBS) yields the target compound, this compound.

Reactants: 1-(4-methoxyphenyl)prop-2-ene (C₁₀H₁₂O), N-bromosuccinimide (C₄H₄BrNO₂)

Product: this compound (C₁₀H₁₁BrO)

By-product: Succinimide (C₄H₅NO₂)

| Reaction Step | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Wittig Reaction | 4-methoxybenzaldehyde + Methyltriphenylphosphonium bromide | 1-(4-methoxyphenyl)prop-2-ene | Triphenylphosphine oxide + HBr | ~32% |

| Allylic Bromination | 1-(4-methoxyphenyl)prop-2-ene + N-bromosuccinimide | This compound | Succinimide | ~56% |

Development of Environmentally Benign Reaction Conditions

Creating more sustainable chemical processes involves optimizing reaction conditions to minimize energy consumption and the use of hazardous substances.

Solvent Selection and Alternatives (e.g., Solvent-Free, Green Solvents)

Traditional organic synthesis often relies on volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives or, ideally, the elimination of solvents altogether.

For the Wittig reaction , several greener approaches have been developed. These include performing the reaction in water or under solvent-free conditions, often facilitated by grinding the reactants together (mechanochemistry). gctlc.orgudel.eduwvu.eduacs.org Such methods can reduce waste and simplify purification procedures. udel.edu

| Reaction | Conventional Solvent | Green Alternative(s) |

| Wittig Reaction | Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO) | Water, Solvent-free (grinding) gctlc.orgudel.eduwvu.eduacs.org |

| Allylic Bromination | Carbon tetrachloride (CCl₄) | Acetonitrile (B52724), Dichloromethane (B109758) (less hazardous alternatives) organic-chemistry.org |

The allylic bromination with NBS has traditionally been carried out in carbon tetrachloride (CCl₄), a solvent that is now heavily restricted due to its environmental impact. organic-chemistry.orgwikipedia.org Research has focused on finding suitable replacements, with acetonitrile and dichloromethane being less hazardous options, although still not ideal. organic-chemistry.org The development of solvent-free or aqueous-based bromination methods remains an area of active research.

Energy-Efficient Processes (e.g., Microwave Irradiation, Grinding)

Minimizing energy consumption is another key aspect of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. acs.orgtubitak.gov.trgctlc.orgacs.org

Both the Wittig reaction and allylic bromination can benefit from microwave irradiation. acs.orgtubitak.gov.trnih.gov Microwave heating can promote the efficient formation of the ylide in the Wittig reaction and initiate the radical chain reaction in allylic bromination, often under solvent-free conditions. tubitak.gov.trnih.gov Grinding, or mechanochemistry, offers another energy-efficient, solvent-free method, particularly for the Wittig reaction. gctlc.orgacs.org

| Reaction Step | Conventional Method | Energy-Efficient Alternative | Advantages of Alternative |

|---|---|---|---|

| Wittig Reaction | Conventional heating (reflux) | Microwave irradiation, Grinding gctlc.orgacs.orgtubitak.gov.tr | Reduced reaction time, Lower energy consumption, Often solvent-free acs.orggctlc.org |

| Allylic Bromination | Conventional heating with radical initiator | Microwave irradiation, Photo-initiation (Visible Light) rsc.org | Faster reaction, Milder conditions, Avoidance of chemical initiators rsc.org |

Use of Sustainable Catalytic Systems

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy requirements, and allow for more selective transformations, thereby minimizing waste.

While the traditional Wittig reaction is not catalytic, research is ongoing into developing catalytic Wittig reactions . These approaches aim to regenerate the phosphine (B1218219) reagent, which would significantly improve the atom economy by reducing the amount of triphenylphosphine oxide waste. organic-chemistry.org

Waste Minimization and By-Product Utilization

A key goal of green chemistry is to minimize waste at every stage of a chemical process. This can be achieved by improving reaction efficiency and by finding uses for any by-products that are generated.

In the proposed synthesis of this compound, the major by-products are triphenylphosphine oxide and succinimide.

Triphenylphosphine oxide: This is the main contributor to the poor atom economy of the Wittig reaction. youtube.com While challenging, methods for the reduction of triphenylphosphine oxide back to triphenylphosphine exist, allowing for its recycling. researchgate.net Another innovative approach is to utilize the triphenylphosphine oxide generated in situ as a catalyst for subsequent reactions, a concept known as "waste as catalyst". researchgate.net

Succinimide: This by-product from the NBS bromination is a relatively benign and water-soluble compound, which simplifies its separation from the desired product. It can potentially be recovered and reused.

By implementing greener reaction conditions, such as solvent-free or aqueous methods, the generation of solvent-related waste can be significantly reduced. Furthermore, optimizing reaction parameters can lead to higher yields and selectivity, further minimizing waste.

Future Perspectives and Emerging Research Avenues for 2 Bromo 3 4 Methoxyphenyl 1 Propene

Discovery of Novel Reactivity and Selectivity

The exploration of novel reactivity is a cornerstone of chemical innovation. For 2-Bromo-3-(4-methoxyphenyl)-1-propene, future research will likely focus on uncovering new transformations and achieving higher levels of control over reaction outcomes.

Catalytic Systems: A primary area of investigation involves the development of novel catalyst systems for cross-coupling reactions. While palladium-catalyzed reactions are common for allylic halides, research is expanding to include more earth-abundant and less toxic metals. organic-chemistry.orgnih.gov The unique electronic properties conferred by the 4-methoxyphenyl (B3050149) group could be exploited by finely tuned catalysts to achieve unprecedented selectivity. For instance, new cobalt-catalyzed couplings, which have shown promise for allylic bromides, could lead to previously unachievable products. organic-chemistry.org

Allylic Rearrangements: Allylic bromides are known to undergo rearrangements, which can lead to a mixture of products. masterorganicchemistry.comchemistrysteps.com Future work will aim to control these rearrangements with high fidelity. This could involve developing catalysts that can selectively favor one constitutional isomer over another, thereby increasing the utility of the starting material. masterorganicchemistry.com Understanding the subtle mechanistic interplay between the catalyst, substrate, and reaction conditions will be key to mastering this selectivity.

Asymmetric Catalysis: A significant frontier is the development of enantioselective reactions. By employing chiral catalysts, it may be possible to engage this compound in reactions that create stereogenic centers with high enantiomeric excess. This would be particularly valuable for the synthesis of complex, biologically active molecules.

Heterocycle Synthesis: The compound is a prime candidate for the synthesis of diverse heterocyclic structures. Palladium-catalyzed cyclization reactions, for example, can be used to construct polysubstituted furans and other ring systems. acs.org Future research will likely expand the scope of these cyclizations to create a wider array of valuable heterocyclic scaffolds.

| Potential Reaction Class | Catalyst Focus | Desired Outcome |

| Cross-Coupling | Earth-abundant metals (e.g., Co, Ni, Fe) | Cost-effective and sustainable C-C bond formation. organic-chemistry.org |

| Allylic Substitution | Chiral ligands with Pd, Ir, or Rh | High enantioselectivity for asymmetric synthesis. |

| Cyclization Reactions | Palladium (II) complexes | Novel synthesis routes to polysubstituted heterocycles. acs.org |

| Rearrangement Control | Sterically demanding ligands | Selective formation of a single constitutional isomer. masterorganicchemistry.com |

Integration into Flow Chemistry and Automation

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net The integration of this compound into automated flow systems is a promising avenue for future research.

Flow chemistry is particularly well-suited for reactions involving reactive or unstable intermediates, a category to which allylic bromides belong. researchgate.netyoutube.com By precisely controlling parameters such as temperature, pressure, and residence time, flow reactors can minimize the formation of byproducts and improve reaction yields. youtube.com The enhanced heat and mass transfer in microreactors allows for the safe execution of highly exothermic reactions.